N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]norvaline
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Overview
Description
2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}PENTANOIC ACID is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}PENTANOIC ACID typically involves multi-step organic reactions One common method involves the initial formation of the chromene core through a cyclization reactionThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}PENTANOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antioxidant, and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}PENTANOIC ACID involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Alternatively, it may activate specific signaling pathways that lead to desired biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Similar in structure and known for their diverse biological activities.
Indole derivatives: Another class of compounds with significant biological and therapeutic potential
Uniqueness
What sets 2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}PENTANOIC ACID apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C22H23NO5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[(5-hydroxy-7-methyl-2-oxo-4-phenylchromen-6-yl)methylamino]pentanoic acid |
InChI |
InChI=1S/C22H23NO5/c1-3-7-17(22(26)27)23-12-16-13(2)10-18-20(21(16)25)15(11-19(24)28-18)14-8-5-4-6-9-14/h4-6,8-11,17,23,25H,3,7,12H2,1-2H3,(H,26,27) |
InChI Key |
MIAYPQQSTPAUKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NCC1=C(C2=C(C=C1C)OC(=O)C=C2C3=CC=CC=C3)O |
Origin of Product |
United States |
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